![molecular formula C16H15N3O3S B2748641 ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 731778-58-8](/img/no-structure.png)

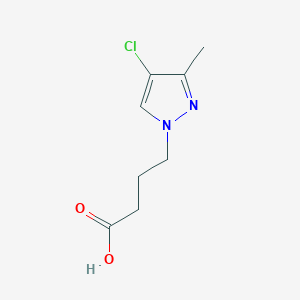

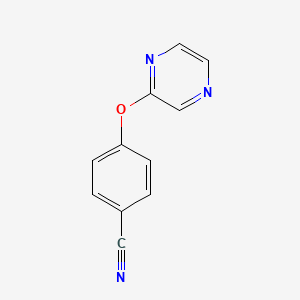

ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

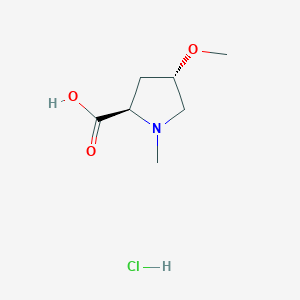

This compound is a derivative of pyrimidine and has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It has a molecular weight of 345.36 .

Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds involves a series of steps including design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C15H13N4O4S/c1-8-11-13 (24-12 (8)15 (22)23)17-7-19 (14 (11)21)6-10 (20)18-9-4-2-3-5-16-9/h2-5,7,24H,6H2,1H3, (H,22,23) (H,16,18,20) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation, cyclization, elimination, and methylation .Physical and Chemical Properties Analysis

The compound has a molecular weight of 345.36 . It is recommended to be stored at a temperature between 28 C .科学的研究の応用

Synthesis and Structural Insights

The synthesis of related pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and fused thiazolo derivatives have been reported, highlighting a method to obtain these compounds from diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate. The structures of these compounds and their intermediates were confirmed by spectral data (E. Ahmed, 2003).

Another study presents a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, showcasing the versatility of these compounds in synthetic chemistry (A. A. Santilli et al., 1971).

Applications in Material Science and Pharmacology

Ionic liquid-mediated synthesis has led to the creation of novel chromone-pyrimidine coupled derivatives, demonstrating the importance of these compounds in developing materials with potential biological activities. This approach offers advantages such as high yields, mild reaction conditions, and catalyst reusability (A. P. Nikalje et al., 2017).

The reactivity of related pyrido and furo(thieno)pyrimidinones with alkyl mono- and di-halides was explored, leading to the synthesis of new heterocyclic systems. These compounds exhibit promising antimicrobial activity, underscoring their potential pharmacological applications (S. Sirakanyan et al., 2015).

Nonlinear Optical Properties

- A study on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives has been conducted. It highlights the significant nonlinear optical (NLO) properties of these compounds, suggesting their potential for optoelectronic applications. The research provides a comparison between theoretical (DFT/TDDFT) and experimental studies, indicating the compounds' considerable NLO character, especially for high-tech applications (A. Hussain et al., 2020).

作用機序

Mode of Action

It is known that many compounds with similar structures have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These compounds often work by binding to specific receptors or enzymes, thereby altering their function.

Biochemical Pathways

Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways. Compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to diverse biological effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate” are currently unknown. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets. Specific information on how these factors influence the action of “this compound” is currently unavailable .

将来の方向性

The study of similar compounds indicates that they can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of “ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate” and similar compounds.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves the condensation of 2-amino-4-methyl-5-(pyridin-2-ylmethyl)thiophene-3-carboxylic acid with ethyl 2-chloro-4-oxo-3-(pyridin-2-ylmethyl)butanoate, followed by cyclization and esterification reactions.", "Starting Materials": [ "2-amino-4-methyl-5-(pyridin-2-ylmethyl)thiophene-3-carboxylic acid", "ethyl 2-chloro-4-oxo-3-(pyridin-2-ylmethyl)butanoate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methyl-5-(pyridin-2-ylmethyl)thiophene-3-carboxylic acid with ethyl 2-chloro-4-oxo-3-(pyridin-2-ylmethyl)butanoate in the presence of a base such as triethylamine or sodium hydride to form ethyl 2-(2-(pyridin-2-ylmethyl)-4-oxo-3-(thiophen-2-yl)-3,4-dihydropyrimidin-5-yl)but-2-enoate.", "Step 2: Cyclization of the intermediate product in the presence of a Lewis acid such as zinc chloride or aluminum chloride to form ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate.", "Step 3: Esterification of the intermediate product with ethanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate." ] } | |

CAS番号 |

731778-58-8 |

分子式 |

C16H15N3O3S |

分子量 |

329.37 |

IUPAC名 |

ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H-thieno[2,3-d]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C16H15N3O3S/c1-3-22-16(21)13-9(2)12-14(20)18-11(19-15(12)23-13)8-10-6-4-5-7-17-10/h4-7H,3,8H2,1-2H3,(H,18,19,20) |

InChIキー |

SGRDOOCPRYRCOK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC=CC=N3)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)